REACTION_CXSMILES
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C(O[C:5](=[O:7])[CH3:6])(=O)C.[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([CH:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)=[O:16])=[CH:11][CH:10]=1.C(N(CC)CC)C>C(Cl)Cl>[F:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([CH:17]2[CH2:22][CH2:21][N:20]([C:5](=[O:7])[CH3:6])[CH2:19][CH2:18]2)=[O:16])=[CH:13][CH:14]=1
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Name
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|
Quantity
|
2.32 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C(=O)C1CCNCC1
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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33 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The resulting mixture was removed from the ice bath after 5 minutes
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Duration
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5 min
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Type
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ADDITION
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Details
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The reaction was then added to a mixture of 1 M aqueous K3PO4 (100 mL), H2O, and DCM
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Type
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CUSTOM
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Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer again extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
chromatographed (DCM/EtOAc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C2CCN(CC2)C(C)=O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |